molecular formula C13H13ClN2O3S B288509 4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B288509
M. Wt: 312.77 g/mol
InChI Key: LKSCGZXDDMORJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzenesulfonyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosulfonamide derivative.

Scientific Research Applications

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide
  • 4-Chloro-3-(pyridin-2-yl)aniline
  • (4-Chloro-pyridin-2-yl)-methanol

Uniqueness

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)

InChI Key

LKSCGZXDDMORJN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl

Origin of Product

United States

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